molecular formula C17H17Br3N2O B3823811 N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide

N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide

Cat. No.: B3823811
M. Wt: 505.0 g/mol
InChI Key: RQWHDONRTVQVBK-UHFFFAOYSA-N
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Description

N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide is a complex organic compound with the molecular formula C17H17Br3N2O It is known for its unique structure, which includes a benzylamino group, a tribromoethyl group, and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzoyl chloride with benzylamine to form N-benzyl-4-methylbenzamide. This intermediate is then reacted with tribromoethanol in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The tribromoethyl group can participate in nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated, cyanated, or aminated derivatives.

Scientific Research Applications

N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The tribromoethyl group may interact with nucleophilic sites in biological molecules, leading to modifications that affect their function. These interactions can disrupt cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide can be compared with other similar compounds, such as:

    N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological activity.

    N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide: Lacks the methyl group on the benzamide ring, which may affect its chemical properties and interactions.

    N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-chlorobenzamide: Contains a chlorine atom on the benzamide ring, potentially altering its reactivity and biological effects.

Biological Activity

N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide is a compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and its biological effects based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C17H17Br3N2O. The compound features a benzylamino group and a tribromoethyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular Weight440.14 g/mol
Molecular FormulaC17H17Br3N2O
CAS Number324769-56-4
IUPAC NameN-(1-(benzylamino)-2,2,2-tribromoethyl)-4-methylbenzamide
LogP3.4138

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzoyl chloride with benzylamine followed by bromination to introduce the tribromoethyl group. This multi-step synthesis allows for the introduction of functional groups that may enhance biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzamide have shown efficacy against various bacterial strains. The presence of halogen atoms in the structure may enhance the antimicrobial activity by increasing membrane permeability or disrupting cellular processes.

Case Studies and Research Findings

  • Antiviral Activity Evaluation : A study evaluated the anti-HBV activity of related benzamide derivatives. The findings indicated that certain derivatives could inhibit HBV replication significantly (IC50 values ranging from 1.99 µM to 3.30 µM), suggesting that structural modifications similar to those in this compound could yield effective antiviral agents .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests are essential for evaluating the safety profile of new compounds. The cytotoxic effects can be measured using MTT assays where cell viability is assessed after treatment with varying concentrations of the compound.

Properties

IUPAC Name

N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Br3N2O/c1-12-7-9-14(10-8-12)15(23)22-16(17(18,19)20)21-11-13-5-3-2-4-6-13/h2-10,16,21H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWHDONRTVQVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Br3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide
Reactant of Route 2
N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide
Reactant of Route 3
N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide
Reactant of Route 4
N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide
Reactant of Route 5
N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide
Reactant of Route 6
N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide

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